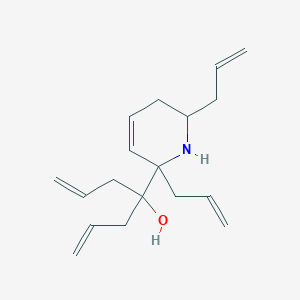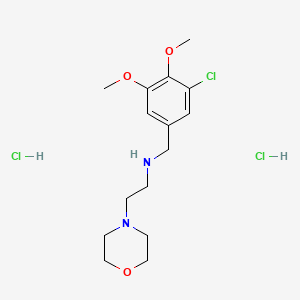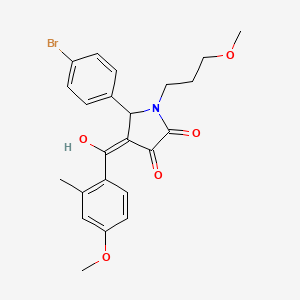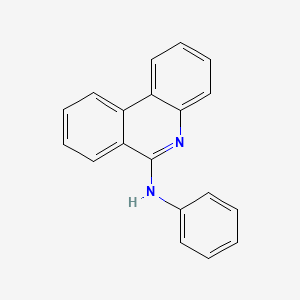
4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol, also known as THP-1, is a natural product isolated from the bark of the Magnolia officinalis tree. It has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In
科学的研究の応用
4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves its anti-inflammatory properties. 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been found to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for a range of inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has also been shown to possess anti-cancer properties. Studies have demonstrated that 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol is not fully understood, but it is believed to involve the modulation of several signaling pathways. 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been shown to inhibit the NF-κB pathway, which plays a key role in the production of pro-inflammatory cytokines. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory, anti-cancer, and neuroprotective effects, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been found to possess a range of other biochemical and physiological effects. Studies have shown that 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol can reduce oxidative stress, lower blood pressure, and improve glucose metabolism. Furthermore, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been found to have anti-bacterial and anti-viral properties, making it a potential treatment for infectious diseases.
実験室実験の利点と制限
One of the advantages of using 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol in lab experiments is that it is a natural product, which means that it is less likely to have adverse effects compared to synthetic compounds. Furthermore, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been found to be relatively stable and easy to work with in the lab.
However, there are also some limitations to using 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol in lab experiments. One of the main challenges is obtaining sufficient quantities of the compound for use in experiments. Furthermore, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has a complex structure, which makes it difficult to synthesize and modify for use in drug development.
将来の方向性
Despite the challenges associated with working with 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol, there are numerous future directions for research. One area of interest is the development of 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol-based therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research involves the use of 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol as a potential treatment for cancer and neurodegenerative diseases. Furthermore, there is potential for 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol to be used as a natural preservative in the food industry due to its anti-bacterial properties.
In conclusion, 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol is a natural product with a range of potential therapeutic applications. Its anti-inflammatory, anti-cancer, and neuroprotective effects make it a promising compound for drug development. While there are challenges associated with working with 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol, there are numerous future directions for research that could lead to the development of new treatments for a range of diseases.
合成法
4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol can be synthesized through a multi-step process involving the coupling of a substituted pyridine with a substituted heptadiene. The synthesis of 4-(2,6-diallyl-1,2,5,6-tetrahydro-2-pyridinyl)-1,6-heptadien-4-ol has been reported in the literature by several research groups, including one that utilized a palladium-catalyzed coupling reaction to form the pyridine ring and a Grignard reaction to form the heptadiene moiety.
特性
IUPAC Name |
4-[2,6-bis(prop-2-enyl)-2,3-dihydro-1H-pyridin-6-yl]hepta-1,6-dien-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-5-10-16-11-9-15-17(19-16,12-6-2)18(20,13-7-3)14-8-4/h5-9,15-16,19-20H,1-4,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDLMXLWDBLZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC=CC(N1)(CC=C)C(CC=C)(CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hepta-1,6-dien-4-ol, 4-(1,2,5,6-tetrahydro-2,6-diallyl-2-pyridyl)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)phenyl]-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296261.png)

![1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5296277.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5296282.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5296292.png)

![6-[(diethylamino)methyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5296308.png)


![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5296335.png)
![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296339.png)

![1-[3-(benzyloxy)benzoyl]-4-methylpiperazine](/img/structure/B5296343.png)
![2,4-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5296347.png)